3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the molecular formula C14H21BrN4. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylpyrazole and 3-bromopyrimidine.
Reaction Conditions: The 2,5-dimethylpyrazole is reacted with 3-bromopyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
N,N-Dipropylation: The final step involves the N,N-dipropylation of the pyrazolo[1,5-a]pyrimidine core using propylamine under reflux conditions.
Chemical Reactions Analysis
3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki or Buchwald coupling reactions to form more complex structures.
Scientific Research Applications
3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism of action of 3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3-bromo-2,5-dimethylthiophene: This compound has a similar bromine and methyl substitution pattern but differs in the core structure, which is a thiophene ring instead of a pyrazolo[1,5-a]pyrimidine.
3-bromo-N,N-dimethylpropan-1-amine: This compound shares the bromine and N,N-dimethyl groups but has a different core structure, which is a propan-1-amine.
The uniqueness of this compound lies in its pyrazolo[1,5-a]pyrimidine core, which imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4/c1-5-7-18(8-6-2)12-9-10(3)16-14-13(15)11(4)17-19(12)14/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKFDTVMTBJBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466687 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619331-96-3 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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